5-Ethyl-2-(ethylsulfanyl)thiophene-3-carboxamide
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Overview
Description
5-Ethyl-2-(ethylsulfanyl)thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of an ethyl group at the 5-position, an ethylsulfanyl group at the 2-position, and a carboxamide group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(ethylsulfanyl)thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-ethylthiophene with ethylsulfanyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with an appropriate amine to form the carboxamide group .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(ethylsulfanyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-Ethyl-2-(ethylsulfanyl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(ethylsulfanyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or receptors, leading to its therapeutic effects. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
2-Ethylthiophene: Lacks the carboxamide group, making it less versatile in medicinal applications.
5-Methyl-2-(methylsulfanyl)thiophene-3-carboxamide: Similar structure but with methyl groups instead of ethyl groups, which can affect its reactivity and biological activity.
Uniqueness
5-Ethyl-2-(ethylsulfanyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and ethylsulfanyl groups, along with the carboxamide functionality, makes it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13NOS2 |
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Molecular Weight |
215.3 g/mol |
IUPAC Name |
5-ethyl-2-ethylsulfanylthiophene-3-carboxamide |
InChI |
InChI=1S/C9H13NOS2/c1-3-6-5-7(8(10)11)9(13-6)12-4-2/h5H,3-4H2,1-2H3,(H2,10,11) |
InChI Key |
WKVWTXWHPFKMAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)SCC)C(=O)N |
Origin of Product |
United States |
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